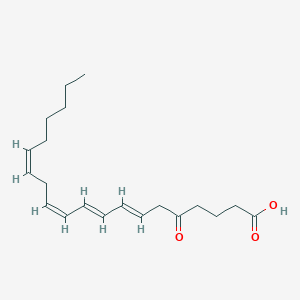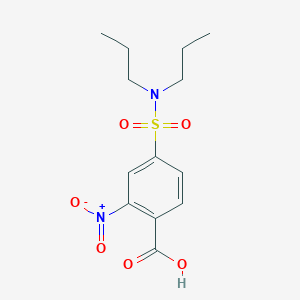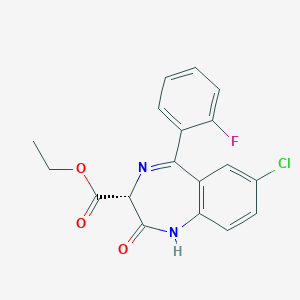
紫杉醇III 7-O-三氟甲磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baccatin III 7-O-Triflate is a derivative of Baccatin III . Baccatin III is an isolate from the yew tree (Genera Taxus) and is a precursor to the anti-cancer drug paclitaxel (Taxol) .
Synthesis Analysis
The synthesis of Baccatin III involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . A novel acetyl group donor, N-acetyl-d-glucosamine, has been identified as a suitable substitute for acetyl-CoA in the enzymatic synthesis of Baccatin III . This substitution has been shown to improve the yield of Baccatin III .Molecular Structure Analysis
Baccatin III 7-O-Triflate contains a total of 90 bonds, including 53 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Baccatin III have been studied extensively. An intramolecular Heck reaction serves as the key step in the total synthesis of Baccatin III . The synthetic route is based on utilizing the Wieland−Miescher ketone as a matrix to provide the C and D rings of the targets and to provide functionality implements for joining this sector to an A ring precursor .科学研究应用
1. Precursor in the Biosynthesis Pathway of Paclitaxel Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .
Production through Biotransformation
Baccatin III can be produced through the biotransformation of 10-deacetylbaccatin III (10-DAB) using 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains . This is a promising alternative strategy for Baccatin III production .
Production from Renewable Taxus Needles
Taxus needles, which are renewable and contain a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB . Baccatin III can be synthesized by integrating the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis .
Use of Alternative Acetyl Substrate
A novel acetyl group donor, N-acetyl-d-glucosamine, has been found to substantially reduce the cost of production of Baccatin III . The yield when using N-acetyl-d-glucosamine as acetyl donor in open-whole-cell catalytic system was 2.13-fold of that when using acetyl-CoA .
Production through Metabolic Engineering
With the development of metabolic engineering and synthetic biology, the construction of a paclitaxel-producing cell factory has become a promising production process . This involves the generation of Baccatin III by one-step acetylation with 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .
Semi-Synthesis of Paclitaxel
Given the complex structure of paclitaxel, using 10-deacetylbaccatin III (10-DAB) and Baccatin III, highly productive compounds derived from renewable yew needles and twigs, as precursors in chemical semi-synthesis of paclitaxel is the most efficient way .
作用机制
Target of Action
Baccatin III 7-O-Triflate is a crucial precursor in the biosynthesis pathway of paclitaxel . The primary target of this compound is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a key role in the production of baccatin III, a key precursor in paclitaxel synthesis .
Mode of Action
The mode of action of Baccatin III 7-O-Triflate involves the acetyl group transfer from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This process is catalyzed by the enzyme TcDBAT . The interaction of Baccatin III 7-O-Triflate with TcDBAT results in the production of baccatin III .
Biochemical Pathways
The biochemical pathway affected by Baccatin III 7-O-Triflate is the biosynthesis pathway of paclitaxel . Paclitaxel is a well-known anticancer chemotherapeutic agent, widely used in the clinical treatment of various cancers . The production of paclitaxel mainly relies on the chemical semi-synthetic method, which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .
Pharmacokinetics
The production of baccatin iii 7-o-triflate involves the extraction of 10-dab from renewable taxus needles and in situ whole-cell catalysis . This process could potentially influence the ADME properties of the compound and its bioavailability.
Result of Action
The result of the action of Baccatin III 7-O-Triflate is the production of baccatin III . Baccatin III has been shown to have cytotoxic properties against a variety of cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of Baccatin III 7-O-Triflate is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions with a low temperature . These conditions have been shown to promote the catalysis of the recombinant TcDBAT strain .
未来方向
The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 |
Source


|
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158811-19-9 |
Source


|
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

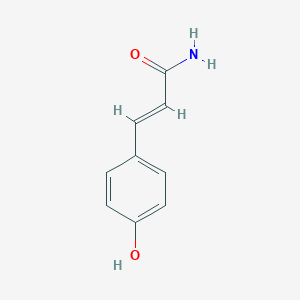

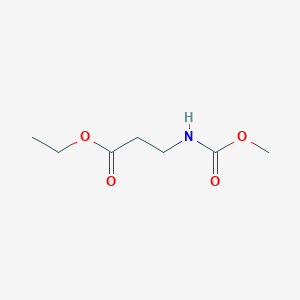

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

